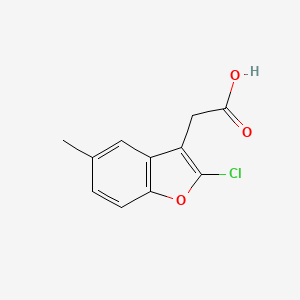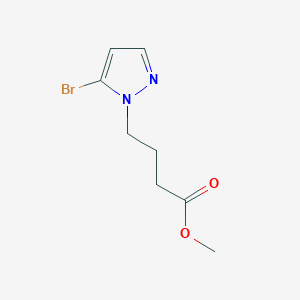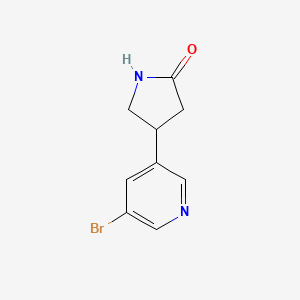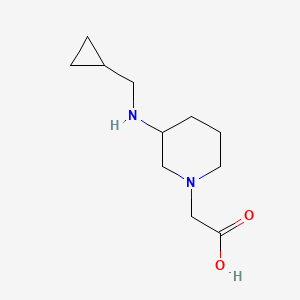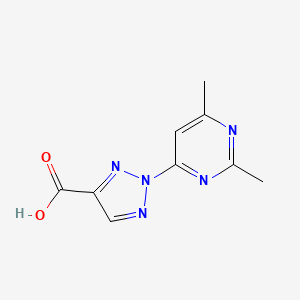
2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and triazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions
-
Step 1: Synthesis of 2,6-Dimethylpyrimidine
- Reactants: Acetophenone, formamide
- Conditions: Acidic or basic catalysis, elevated temperature
-
Step 2: Formation of Triazole Ring
- Reactants: 2,6-Dimethylpyrimidine, azide compound
- Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), room temperature
-
Step 3: Carboxylation
- Reactants: Intermediate from Step 2, carbon dioxide source
- Conditions: Basic conditions, elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium, elevated temperature
- Products: Corresponding carboxylic acids or ketones
-
Reduction: : Reduction reactions can target the triazole ring or the carboxylic acid group.
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Room temperature, inert atmosphere
- Products: Reduced triazole derivatives or alcohols
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
- Reagents: Halogenating agents, nucleophiles
- Conditions: Room temperature to elevated temperature
- Products: Substituted derivatives with various functional groups
科学的研究の応用
Chemistry
In chemistry, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the triazole ring is known to enhance biological activity, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
作用機序
The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in DNA replication and repair, leading to cell death.
Receptors: It can bind to cell surface receptors, blocking signal transduction pathways essential for cell growth and proliferation.
類似化合物との比較
Similar Compounds
- 2-(2,6-Dimethylpyrimidin-4-yl)-1H-1,2,3-triazole
- 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-5-carboxylic acid
- 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the carboxylic acid group. This positioning can influence its reactivity and biological activity, making it a distinct and valuable compound for various applications.
特性
分子式 |
C9H9N5O2 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2-(2,6-dimethylpyrimidin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N5O2/c1-5-3-8(12-6(2)11-5)14-10-4-7(13-14)9(15)16/h3-4H,1-2H3,(H,15,16) |
InChIキー |
KDKMRDMHSIKZJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)N2N=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



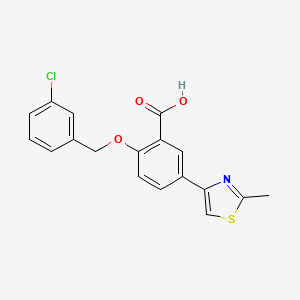
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)


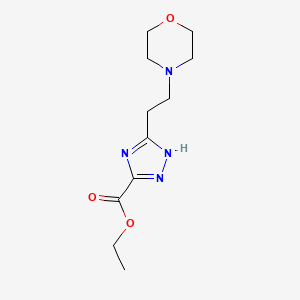
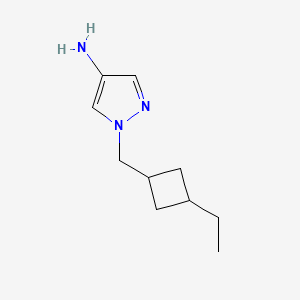
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
